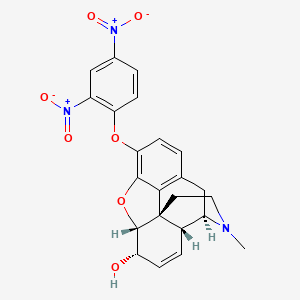
2,4-Dinitrophenylmorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenylmorphine is a semisynthetic opioid derived from morphine. It is characterized by the substitution of a hydroxyl group with a dinitro phenoxy group . This compound was first synthesized in Austria in 1931 as a narcotic analgesic with reduced potential to depress respiration compared to morphine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenylmorphine involves the reaction of morphine with 2,4-dinitrophenol. The reaction typically occurs under controlled conditions to ensure the proper substitution of the hydroxyl group with the dinitro phenoxy group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar protocols to those used in laboratory settings, with scaled-up reaction vessels and optimized conditions for higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrophenylmorphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenylmorphine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its analgesic properties and potential as a respiratory stimulant.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
2,4-Dinitrophenylmorphine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to analgesic effects similar to those of morphine. Additionally, the dinitrophenol moiety acts as a metabolic and respiratory stimulant, enhancing cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Morphine: The parent compound, known for its potent analgesic effects.
Codeine: Another morphine derivative with milder analgesic properties.
2,4-Dinitrophenol: A metabolic stimulant used in various industrial applications.
Uniqueness: 2,4-Dinitrophenylmorphine is unique due to its dual action as an opioid analgesic and a metabolic stimulant. This combination of properties makes it distinct from other morphine derivatives and similar compounds .
Eigenschaften
CAS-Nummer |
58534-70-6 |
|---|---|
Molekularformel |
C23H21N3O7 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-(2,4-dinitrophenoxy)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H21N3O7/c1-24-9-8-23-14-4-5-17(27)22(23)33-21-19(6-2-12(20(21)23)10-15(14)24)32-18-7-3-13(25(28)29)11-16(18)26(30)31/h2-7,11,14-15,17,22,27H,8-10H2,1H3/t14-,15+,17-,22-,23-/m0/s1 |
InChI-Schlüssel |
LRGWIFMZKBJNGI-KARMISDFSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])O[C@H]3[C@H](C=C4)O |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])OC3C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















